![molecular formula C8H18N2O2S B13186188 N-[(Azepan-3-yl)methyl]methanesulfonamide](/img/structure/B13186188.png)
N-[(Azepan-3-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Azepan-3-yl)methyl]methanesulfonamide is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a methanesulfonamide group. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Azepan-3-yl)methyl]methanesulfonamide typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
- Azepane + Methanesulfonyl Chloride → this compound
- Reaction Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(Azepan-3-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride.
- Substitution : The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions .
- Oxidation : Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.
- Reduction : Lithium aluminum hydride; anhydrous ether; room temperature to reflux.
- Substitution : Nucleophiles such as amines or thiols; organic solvents; room temperature to reflux .
- Oxidation : Formation of sulfonic acids or sulfoxides.
- Reduction : Formation of amines or alcohols.
- Substitution : Formation of substituted sulfonamides .
Applications De Recherche Scientifique
N-[(Azepan-3-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its potential therapeutic effects, particularly in the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-[(Azepan-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azepane ring provides structural rigidity and enhances binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-[(Piperidin-3-yl)methyl]methanesulfonamide : Similar structure but contains a six-membered piperidine ring instead of a seven-membered azepane ring.
- N-[(Morpholin-3-yl)methyl]methanesulfonamide : Contains a morpholine ring, which is a six-membered ring with both nitrogen and oxygen atoms.
- N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide : Contains a five-membered pyrrolidine ring.
Uniqueness: N-[(Azepan-3-yl)methyl]methanesulfonamide is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H18N2O2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
N-(azepan-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-8-4-2-3-5-9-6-8/h8-10H,2-7H2,1H3 |
Clé InChI |
QYKWOXFHKQCUHU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCC1CCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13186115.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13186122.png)
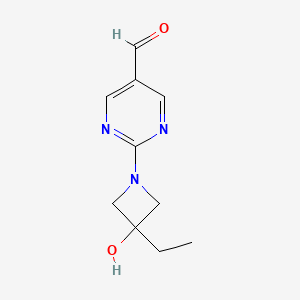
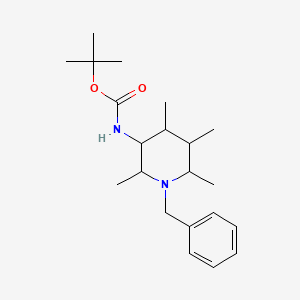
![tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B13186140.png)
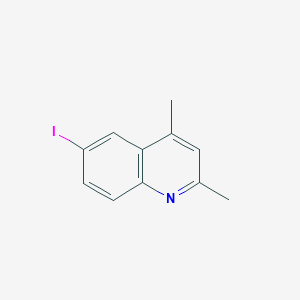
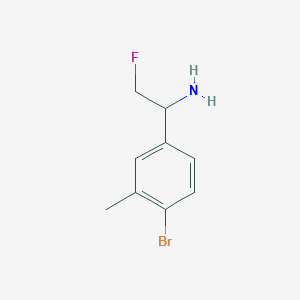
![tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13186172.png)
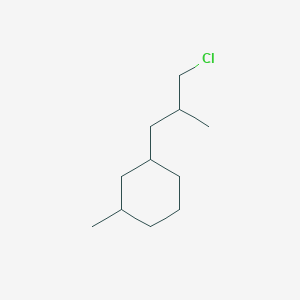


![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B13186187.png)

